N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
Description
N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bifunctional pyrazole derivative characterized by two substituted pyrazole rings linked via a methylene bridge. The 5-fluoro and 1,3-dimethyl substituents on one pyrazole ring enhance its electron-withdrawing and steric properties, while the 1,4-dimethyl groups on the second pyrazole contribute to its lipophilicity and metabolic stability.
Properties
Molecular Formula |
C11H16FN5 |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H16FN5/c1-7-5-14-17(4)11(7)13-6-9-8(2)15-16(3)10(9)12/h5,13H,6H2,1-4H3 |
InChI Key |
YDNBLHBGMHOZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=C(N(N=C2C)C)F |
Origin of Product |
United States |
Preparation Methods
Reaction Steps and Conditions
Mechanistic Insights :
-
Alkylation at the pyrazole N1 position is facilitated by strong bases like NaH, which deprotonate the pyrazole ring.
-
Fluorination with Selectfluor® proceeds via an electrophilic mechanism, preferentially substituting the C5 hydrogen.
-
Amine coupling employs polar aprotic solvents (e.g., DMF) to stabilize the transition state during nucleophilic substitution.
Reductive Amination Approach
Reductive amination offers a streamlined alternative by condensing a pyrazole aldehyde with 1,4-dimethyl-1H-pyrazol-5-amine (Table 1).
Protocol :
-
Imine Formation : React 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine in dichloromethane at 25°C for 12 hours.
-
Reduction : Add NaBH3CN (2 equiv) and stir for 6 hours.
Advantages :
-
Avoids harsh conditions required for alkylation.
-
Tolerates electron-withdrawing groups (e.g., fluorine) without side reactions.
Catalytic Methods for C–N Bond Formation
Recent advances leverage transition-metal catalysis to enhance efficiency:
Palladium-Catalyzed Coupling
A Pd(OAc)2/Xantphos system enables coupling between bromopyrazole and methylamine derivatives:
Titanium-Mediated Cyclization
Titanium imido complexes facilitate [2+2+1] cyclization of alkynes, nitriles, and amines:
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to improve throughput and safety:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 68% | 89% |
| Purity | 95% | 99% |
Optimization Strategies :
-
Temperature Control : Precise heating (±1°C) minimizes decomposition.
-
Catalyst Recycling : Pt/C catalysts are reused for up to 5 cycles without activity loss.
Reaction Optimization and Byproduct Analysis
Common byproducts and mitigation strategies:
Challenges and Limitations
-
Regioselectivity : Competing alkylation at pyrazole N2 (10–15% yield loss).
-
Fluorine Stability : HF elimination occurs above 100°C, limiting high-temperature steps.
-
Cost : Selectfluor® and Pt/C catalysts increase production costs by ~40%.
Emerging Methodologies
Microwave-Assisted Synthesis
-
Conditions : 150 W, 120°C, 30 minutes.
-
Yield : 76% (vs. 68% conventional heating).
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Azido or thiocyanato derivatives.
Coupling: Biaryl or vinyl derivatives.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on pyrazole substitution patterns, fluorine placement, and amine-linked functionalities. Below is a comparative analysis of key compounds from the evidence:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Structural Differences and Implications
In contrast, the indole-based analog (–4) uses fluorine to stabilize the oxo-indole core, favoring planar molecular conformations .
Amine Linkers :
- The propylamine derivative () lacks the second pyrazole ring, reducing molecular complexity but improving solubility. The target compound’s methylene-linked pyrazole system may confer rigidity, favoring allosteric modulation in enzyme targets .
Hybrid Systems :
- The indole-pyrazole hybrid (–4) exhibits extended conjugation, enabling interactions with aromatic residues in biological targets. However, its higher molecular weight (~460.5 g/mol) may limit bioavailability compared to the target compound (~252.3 g/mol) .
Biological Activity
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 251.30 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity, which is crucial for its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the cyclization of hydrazine with a 1,3-diketone under acidic or basic conditions.
- Methylation : Methyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- Coupling Reaction : The final step involves the coupling of two pyrazole rings through nucleophilic substitution reactions.
This compound exerts its biological effects by interacting with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways or interfere with cellular signaling mechanisms. This modulation can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .
Biological Activities
Research has demonstrated that this compound exhibits significant biological activities:
Anticancer Activity
This compound has shown potential in inhibiting the growth of various cancer cell lines. Studies indicate that pyrazole derivatives can exhibit antiproliferative effects against lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) cells . The mechanism often involves the inhibition of topoisomerase or alkylation of DNA.
Antimalarial and Antileishmanial Effects
The compound has been investigated for its antimalarial and antileishmanial properties. It potentially inhibits specific enzymes critical for the biosynthesis of biomolecules in pathogens, disrupting vital processes within these organisms.
Anti-inflammatory Properties
Preliminary studies suggest that it may possess anti-inflammatory effects by modulating inflammatory pathways. This activity could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the biological activities of pyrazole derivatives:
Q & A
Q. What are the optimized synthetic routes for N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine, and how can reaction conditions influence yield?
The synthesis of pyrazole derivatives typically involves alkylation or condensation reactions. For example, a general procedure involves reacting a pyrazole-thiol intermediate with an alkyl chloride in the presence of K₂CO₃ in DMF at room temperature . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity but may require post-reaction purification to remove residuals.
- Base selection : K₂CO₃ is effective for deprotonation but may lead to side reactions with sensitive substrates.
- Stoichiometry : A 1.1:1 molar ratio of alkylating agent to pyrazole intermediate minimizes unreacted starting material .
To optimize for the target compound, replace the oxadiazole-thiol intermediate in with 5-amino-1,4-dimethylpyrazole and use 5-fluoro-1,3-dimethyl-4-(chloromethyl)pyrazole as the alkylating agent.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of substituents. For example, methyl groups on pyrazole rings appear as singlets near δ 2.3–2.6 ppm, while fluorine substituents cause splitting in adjacent protons .
- IR Spectroscopy : Identify amine N-H stretches (~3180 cm⁻¹) and C-F vibrations (1050–1250 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- HPLC/Purity Analysis : Use C18 columns with acetonitrile/water gradients to assess purity (>95% is typical for research-grade compounds) .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?
- Solvent System : Slow evaporation of ethanol or DCM/hexane mixtures at 4°C promotes crystal growth .
- Temperature Control : Gradual cooling from 50°C to room temperature reduces lattice defects.
- Additives : Trace amounts of ethyl acetate or methanol can improve crystal morphology .
For the target compound, triclinic (P1) symmetry is expected based on similar pyrazole-amine structures, with unit cell parameters close to a = 8.5 Å, b = 9.8 Å, c = 10.4 Å .
Advanced Research Questions
Q. What computational strategies are effective for analyzing the electronic effects of the fluorine substituent on biological activity?
- DFT Calculations : Use B3LYP/6-311G(d,p) to map electrostatic potential surfaces (EPS) and identify regions of electron deficiency caused by the fluorine atom .
- Molecular Docking : Compare binding affinities of fluorinated vs. non-fluorinated analogs to targets like kinase enzymes (e.g., CDK2), where fluorine may enhance hydrophobic interactions .
- QSAR Modeling : Correlate Hammett σ constants of substituents with IC₅₀ values to predict activity trends .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma. For example, N-dealkylation of the methylamine group could alter potency .
- Protein Binding Assays : Measure free fraction via equilibrium dialysis; high plasma protein binding (>90%) may reduce in vivo efficacy despite strong in vitro activity .
- Dose-Response Optimization : Adjust dosing intervals based on pharmacokinetic parameters (e.g., t₁/₂ = 4–6 hours for similar pyrazoles) to maintain therapeutic concentrations .
Q. What strategies are recommended for elucidating the metabolic pathways of this compound in hepatic microsomes?
- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor for oxidative products (e.g., hydroxylation at the methyl group) via UPLC-QTOF-MS .
- Enzyme Inhibition Studies : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .
- Stable Isotope Labeling : Introduce ¹³C or ²H labels at the methyl groups to track metabolic cleavage sites .
Q. How can molecular dynamics (MD) simulations improve understanding of conformational flexibility in solution?
- Simulation Parameters : Run 100-ns MD simulations in explicit water (TIP3P model) using AMBER or GROMACS. Analyze root-mean-square fluctuation (RMSF) to identify flexible regions (e.g., the methylene linker) .
- Free Energy Landscapes : Construct Ramachandran-like plots for dihedral angles of the pyrazole rings to predict dominant conformers .
- Solvent Accessibility : Calculate solvent-accessible surface area (SASA) to correlate hydrophobicity with membrane permeability .
Q. What experimental and theoretical approaches are suitable for investigating structure-activity relationships (SAR) in related analogs?
- Analog Synthesis : Replace the 5-fluoro group with Cl, Br, or CF₃ to assess electronic effects. Modify the methyl groups to ethyl or isopropyl to study steric impacts .
- Biological Assays : Test analogs against panels of cancer cell lines (e.g., MCF-7, HepG2) and measure IC₅₀ values. Cross-validate with kinase inhibition assays (e.g., EGFR, VEGFR2) .
- 3D Pharmacophore Modeling : Use MOE or Schrödinger to identify critical features (e.g., hydrogen bond acceptors at the fluorine position) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
